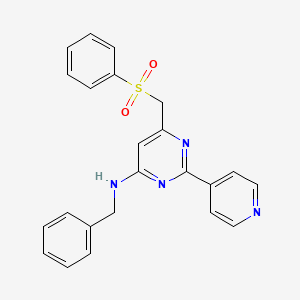

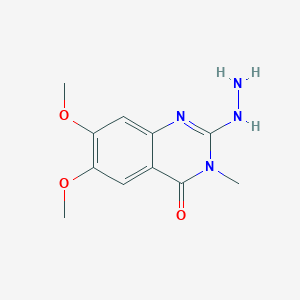

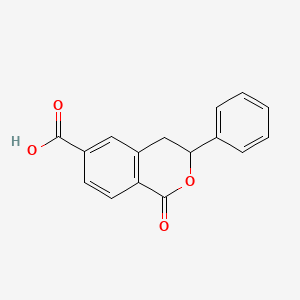

(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Spectroscopic Properties and Quantum Chemistry Calculations

Research on related compounds has explored their electronic absorption, excitation, and fluorescence properties in different solvent environments. Studies have shown that compounds with similar structures exhibit dual fluorescence with weak charge transfer separation, influenced by solvent polarity and hydrogen-bonding abilities. Quantum chemistry calculations, including DFT and TD-DFT/B3lyp methods, have helped interpret these experimental results, revealing insights into the conformations and intramolecular hydrogen bonding that affect electronic states and molecular orbital energies (Al-Ansari, 2016).

Synthesis and Chemical Reactivity

The synthesis and reactions of compounds containing a thiophene ring and related structures have been extensively studied. These compounds undergo various chemical transformations, leading to the formation of different functionalized derivatives. For example, the reaction of 2-methyl-4-oxo-4 H -1-benzothiophenopyran with carbon nucleophiles and subsequent bromination and reaction with phenylenediamine or 2-aminothiophenol produces quinoxalinyl and benzothiazinyl derivatives. Such studies highlight the versatility of these compounds in organic synthesis and their potential as intermediates in the production of pharmacologically active molecules (Ibrahim et al., 2002).

Antitumor and Cytotoxic Agents

Compounds with a thiophene-quinoline structure have been identified as potential antitumor agents. For instance, certain derivatives have been found to possess significant cytotoxic activity against tumorigenic cell lines. The structure-activity relationship (SAR) studies of these compounds provide valuable insights into their mechanism of action and pave the way for the development of new anticancer drugs. The discovery of potent derivatives from these studies indicates the potential therapeutic applications of such compounds (Hayakawa et al., 2004).

Electrochemical Properties

The electrochemical properties of related quinone compounds have been investigated to understand their structure-reactivity relationships. These studies are essential for applications in electrochemical sensors, redox-active materials, and understanding biological redox processes. The electrochemical behavior of these compounds provides insights into their redox potentials, electron transfer mechanisms, and the stability of their reduced and oxidized forms (Eckert et al., 1982).

Photocatalytic and Photochemical Applications

Research on the photochemical behavior of monoazaaromatic compounds has revealed their potential in photocatalytic applications. The ability of these compounds to undergo photoinduced reactions in the presence of methanol and other solvents opens up avenues for their use in the synthesis of complex organic molecules and materials with specific photophysical properties (Castellano et al., 1975).

Propriétés

IUPAC Name |

(3-quinolin-8-yloxypyrrolidin-1-yl)-(4-thiophen-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2S/c27-24(19-10-8-17(9-11-19)22-7-3-15-29-22)26-14-12-20(16-26)28-21-6-1-4-18-5-2-13-25-23(18)21/h1-11,13,15,20H,12,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVAVNMHWQTAGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2479499.png)

![Ethyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2479509.png)

![(2Z)-7-hydroxy-2-{[3-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2479510.png)

![4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2479511.png)

![(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid](/img/structure/B2479516.png)

![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2479517.png)